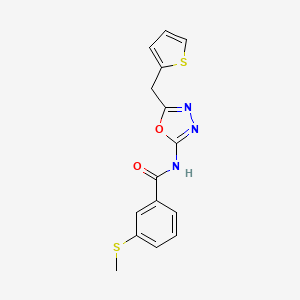

3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methylsulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-21-11-5-2-4-10(8-11)14(19)16-15-18-17-13(20-15)9-12-6-3-7-22-12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRBAFAHLLKDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the thiophen-2-ylmethyl group: This step often involves the use of thiophene derivatives and appropriate coupling reactions, such as the Sonogashira coupling.

Attachment of the benzamide moiety: This can be done through amidation reactions, where the amine group of the oxadiazole derivative reacts with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and thiophene moiety are often involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural Analogs of 3-(Methylthio)-N-(5-(Thiophen-2-ylmethyl)-1,3,4-Oxadiazol-2-yl)Benzamide

Key Observations:

Substituent Diversity: The methylthio group on the benzamide ring (target compound) contrasts with trifluoromethyl (compound 6), sulfamoyl (LMM5), and nitro () groups in analogs. The thiophenmethyl group on the oxadiazole (target) is distinct from dihydrobenzodioxinyl (compound 18) and tetrahydronaphthalenyl (compound 6), which may influence lipophilicity and target selectivity .

Synthetic Efficiency :

- Yields for analogs range widely (15–58%), with lower yields for trifluoromethyl derivatives (15%) compared to methoxy-substituted compounds (58%) .

- The target compound’s synthesis route is unspecified, but methods like Program B (using 3-(methylthio)benzoic acid and oxalyl chloride) are plausible based on analog protocols .

Purity :

Table 2: Reported Bioactivities of Structural Analogs

Key Insights:

- Antiviral Potential: Methylthio groups on the oxadiazole ring (e.g., compound 446) enhance antiviral activity compared to nitro or amino substituents . This suggests the target compound’s methylthio-benzamide moiety may offer similar advantages.

- Antifungal Activity : Sulfamoyl-substituted analogs (LMM5) inhibit C. albicans via thioredoxin reductase, highlighting the role of electron-withdrawing groups in targeting fungal enzymes .

- Anti-inflammatory Effects : Alkylthio groups on oxadiazole-benzoxazole hybrids (e.g., VId, VIe) significantly reduce inflammation, emphasizing the importance of sulfur-containing substituents .

Biological Activity

3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This compound combines a methylthio group, an oxadiazole ring, and a thiophene moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 331.4 g/mol. The presence of diverse functional groups enhances its chemical reactivity and biological activity compared to structurally similar compounds .

Biological Activity Overview

Research has shown that compounds containing oxadiazole and thiophene moieties exhibit significant biological activities, including:

- Antimicrobial Activity : Various derivatives of oxadiazole have demonstrated effectiveness against bacterial strains, including Mycobacterium tuberculosis .

- Anticancer Potential : Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549 . The cytotoxic effects are often measured using IC50 values, with some compounds exhibiting values in the micromolar range.

Antimicrobial Activity

The compound's potential as an antimicrobial agent was assessed against various strains. For instance, derivatives showed promising activity against monoresistant strains of M. tuberculosis, with metabolic stability and bioavailability indicating a long half-life (T1/2) of 1.63 hours .

Anticancer Studies

A comprehensive evaluation of 1,3,4-oxadiazole derivatives revealed that certain compounds exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin. For example:

- Cytotoxicity Against Cancer Cell Lines : Compounds demonstrated IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 and A549 .

- Mechanism of Action : Flow cytometry assays indicated that these compounds triggered apoptosis through the activation of p53 and caspase pathways .

Case Studies

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Compound A | MCF-7 | 0.65 | Apoptosis via p53 activation |

| Study 2 | Compound B | A549 | 1.50 | Caspase activation |

| Study 3 | Compound C | HeLa | 2.41 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between the compound and various biological targets such as kinases (EGFR, FAK). These studies suggest that the compound may act as a potent inhibitor against these targets, which are crucial in cancer progression .

Q & A

Q. What are the key synthetic steps for preparing 3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis involves a multi-step protocol:

Formation of the oxadiazole core : Hydrazinolysis of an appropriate ester (e.g., thiophen-2-ylmethyl-substituted hydrazine) followed by cyclization using cyanogen bromide or similar reagents to yield the 1,3,4-oxadiazol-2-amine intermediate .

Amide coupling : Reacting the oxadiazol-2-amine with 3-(methylthio)benzoyl chloride under basic conditions (e.g., NaH in THF) to form the final benzamide .

Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to isolate the product, with purity verified via HPLC (>95%) .

Q. Which characterization techniques are critical for confirming structure and purity?

- NMR spectroscopy : H and C NMR confirm molecular structure by identifying protons and carbons in the oxadiazole, thiophene, and benzamide moieties .

- ESI-MS : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% typical for research-grade compounds) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch in benzamide at ~1650 cm) .

Q. What biological activities are reported for structurally related oxadiazole derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Against Staphylococcus aureus and other pathogens via disruption of enzyme activity (e.g., CYP51 inhibition in fungi) .

- Antitumor effects : Induction of apoptosis and HDAC inhibition in cancer cell lines .

- Anti-inflammatory properties : Modulation of cyclooxygenase or cytokine pathways .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., hCA II or CYP51). For example, oxadiazole derivatives form hydrogen bonds with active-site residues (e.g., Thr199 in hCA II) .

- QSAR studies : Correlate substituent electronic properties (e.g., methylthio group) with bioactivity to prioritize derivatives for synthesis .

Q. What strategies optimize synthetic yield during amide coupling?

Q. How can structural modifications enhance potency against specific targets?

- Oxadiazole substituents : Electron-withdrawing groups (e.g., -CF) improve enzyme inhibition (e.g., CYP51 IC values <1 µM) .

- Benzamide modifications : Methylthio groups enhance lipophilicity, improving membrane permeability for antitumor activity .

- Heterocyclic variations : Replacing thiophene with benzothiophene increases metabolic stability .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Compare IC values under consistent conditions (e.g., pH, temperature) .

- Orthogonal validation : Confirm antimicrobial activity via both broth microdilution and time-kill assays .

- Structural analogs : Test derivatives with incremental changes (e.g., -SCH vs. -OCH) to isolate contributing factors .

Q. What insights guide SAR for designing derivatives with improved pharmacokinetics?

- Metabolic stability : Introduction of fluorine or methyl groups reduces oxidative metabolism in microsomal assays .

- Solubility : Hydrophilic substituents (e.g., -OH, -COOCH) enhance aqueous solubility without compromising target binding .

- Toxicity screening : Prioritize compounds with selectivity ratios >10 for target enzymes over human homologs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.